molecular formula C27H36N2S B12543209 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole CAS No. 143388-67-4

2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole

Cat. No.: B12543209
CAS No.: 143388-67-4
M. Wt: 420.7 g/mol
InChI Key: MMNCHGZXXSUVLG-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is a heterocyclic organic compound. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features octyl and pentyl phenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-octylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Octylphenyl)-5-(4-heptylphenyl)-1,3,4-thiadiazole
  • 2-(4-Octylphenyl)-5-(4-butylphenyl)-1,3,4-thiadiazole
  • 2-(4-Octylphenyl)-5-(4-hexylphenyl)-1,3,4-thiadiazole

Uniqueness

2-(4-Octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole is unique due to its specific alkyl chain lengths (octyl and pentyl), which can influence its physical and chemical properties. These properties may affect its solubility, melting point, and reactivity, making it distinct from other similar compounds with different alkyl chain lengths.

Properties

CAS No.

143388-67-4

Molecular Formula

C27H36N2S

Molecular Weight

420.7 g/mol

IUPAC Name

2-(4-octylphenyl)-5-(4-pentylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C27H36N2S/c1-3-5-7-8-9-11-13-23-16-20-25(21-17-23)27-29-28-26(30-27)24-18-14-22(15-19-24)12-10-6-4-2/h14-21H,3-13H2,1-2H3

InChI Key

MMNCHGZXXSUVLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCC

Origin of Product

United States

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